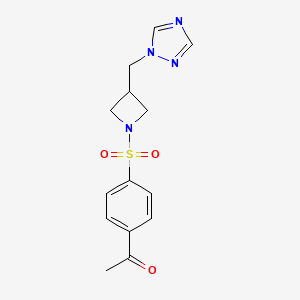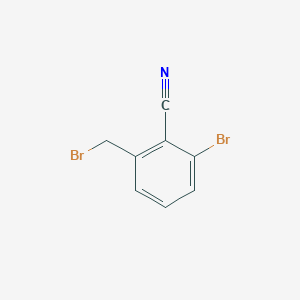![molecular formula C21H18F2N2O2 B2754912 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline CAS No. 2034432-03-4](/img/structure/B2754912.png)
8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is a synthetic organic compound that features a quinoline core linked to a piperidine ring substituted with a 3,4-difluorobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline typically involves a multi-step process. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the 3,4-Difluorobenzoyl Group: The piperidine intermediate is then reacted with 3,4-difluorobenzoyl chloride under basic conditions to form the 3,4-difluorobenzoyl-piperidine derivative.
Coupling with Quinoline: The final step involves coupling the 3,4-difluorobenzoyl-piperidine derivative with 8-hydroxyquinoline using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 3,4-difluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to introduce new functional groups.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the 3,4-difluorobenzoyl group.
Substitution: Various substituted piperidine derivatives.
Chemistry:
Biology:
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
作用机制
The mechanism of action of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is not fully elucidated. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the piperidine ring could interact with protein targets, influencing biological pathways .
相似化合物的比较
4-Benzoylpiperidine: Shares the piperidine core but lacks the quinoline moiety.
3-(Piperidin-4-yl)benzo[d]isoxazole: Contains a similar piperidine structure but with a different aromatic system.
Uniqueness: 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is unique due to the combination of the quinoline and piperidine moieties, which may confer distinct biological and chemical properties not observed in the similar compounds listed above .
属性
IUPAC Name |
(3,4-difluorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVLIGGMWJKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
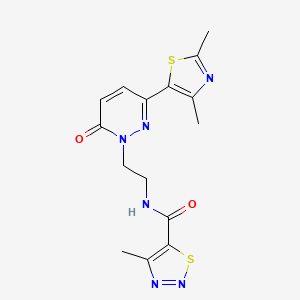
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)
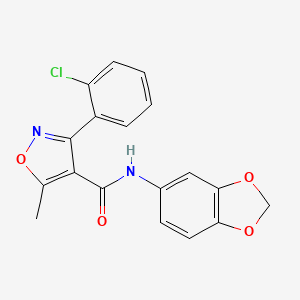
![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)
![1-methyl-8-(2-propoxyphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2754835.png)
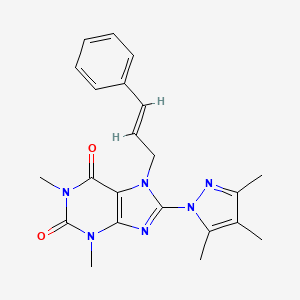
![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)

![N-Boc-(+/-)-3-amino]hept-6-enoic acid](/img/structure/B2754843.png)
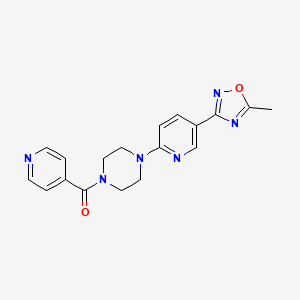
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)
![N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide](/img/structure/B2754848.png)
